molecular formula C5H3ClN2O B3030705 4-Chloropyrimidine-2-carbaldehyde CAS No. 944902-13-0

4-Chloropyrimidine-2-carbaldehyde

Cat. No.: B3030705
CAS No.: 944902-13-0
M. Wt: 142.54
InChI Key: SMUCDOCTYSKXDR-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-2-carbaldehyde is a versatile chemical compound belonging to the pyrimidine family. It is widely used in various fields, including pharmaceutical synthesis, agrochemical development, and industrial research. The compound’s molecular formula is C5H3ClN2O, and it has a molecular weight of 142.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyrimidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the use of organolithium reagents for regioselective synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyrimidine-2-carbaldehyde undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction often involves the use of organolithium reagents or other nucleophiles to introduce various substituents at specific positions on the pyrimidine ring.

    Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents to convert the aldehyde group to an alcohol or other reduced forms.

Major Products Formed: The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced pyrimidine derivatives .

Scientific Research Applications

4-Chloropyrimidine-2-carbaldehyde is extensively used in scientific research due to its versatility and reactivity. Its applications include:

    Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemical Development: The compound is used in the development of agrochemicals, including fungicides and insecticides.

    Industrial Research: It is employed in the synthesis of materials and chemicals for industrial applications.

Comparison with Similar Compounds

4-Chloropyrimidine-2-carbaldehyde is unique due to its specific substitution pattern and reactivity. Similar compounds include:

    2-Chloropyridine: Used in the synthesis of fungicides and insecticides.

    4-Amino-2-chloropyridine: Utilized in the preparation of various pharmaceutical intermediates.

    4-Aminopyrimidine-5-carbaldehyde: Employed in the synthesis of fused pyrimidines and other heterocyclic compounds.

These compounds share similar reactivity patterns but differ in their specific applications and substitution patterns, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-chloropyrimidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUCDOCTYSKXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679858
Record name 4-Chloropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-13-0
Record name 4-Chloropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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